molecular formula C13H13BrN4 B12356224 2-Bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine

2-Bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine

Cat. No.: B12356224
M. Wt: 305.17 g/mol
InChI Key: GRMYNZSGBKZDCG-UHFFFAOYSA-N
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Description

2-Bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine is an organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom and a pyrazolidinyl group attached to a pyridine ring, making it a valuable molecule for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine typically involves the reaction of 2-bromo-4-methylpyridine with appropriate reagents to introduce the pyrazolidinyl group. One optimized method starts from 2-fluoro-4-methylpyridine, which avoids the use of palladium as a catalyst and increases the overall yield significantly . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as copper or nickel complexes.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium or organomagnesium reagents in anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-Bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain kinases or interact with nucleic acids, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity

Properties

Molecular Formula

C13H13BrN4

Molecular Weight

305.17 g/mol

IUPAC Name

2-bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine

InChI

InChI=1S/C13H13BrN4/c14-12-7-9(4-6-16-12)10-8-17-18-13(10)11-3-1-2-5-15-11/h1-7,10,13,17-18H,8H2

InChI Key

GRMYNZSGBKZDCG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(NN1)C2=CC=CC=N2)C3=CC(=NC=C3)Br

Origin of Product

United States

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